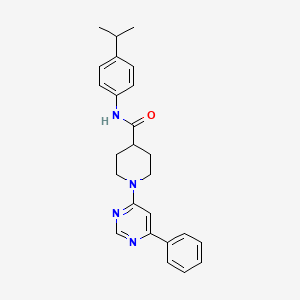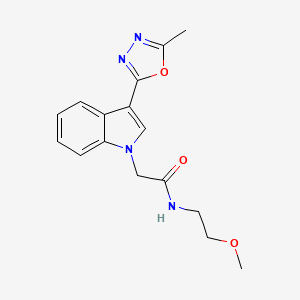![molecular formula C20H17N3S B11269169 4-[(3-Methylbenzyl)sulfanyl]-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B11269169.png)
4-[(3-Methylbenzyl)sulfanyl]-2-phenylpyrazolo[1,5-a]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-2-PHENYLPYRAZOLO[1,5-A]PYRAZINE is a heterocyclic compound that belongs to the class of pyrazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrazolo[1,5-a]pyrazine core with a phenyl group and a 3-methylphenylmethylsulfanyl substituent, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-2-PHENYLPYRAZOLO[1,5-A]PYRAZINE can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-2-PHENYLPYRAZOLO[1,5-A]PYRAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
科学的研究の応用
4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-2-PHENYLPYRAZOLO[1,5-A]PYRAZINE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-2-PHENYLPYRAZOLO[1,5-A]PYRAZINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
類似化合物との比較
Similar Compounds
1H-Pyrazolo[3,4-b]quinolines: These compounds share a similar pyrazole core and exhibit diverse biological activities.
Pyrazolo[3,4-d]pyrimidines: Known for their potential as CDK2 inhibitors and anticancer agents.
Uniqueness
4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-2-PHENYLPYRAZOLO[1,5-A]PYRAZINE is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a pyrazolo[1,5-a]pyrazine core with phenyl and 3-methylphenylmethylsulfanyl groups makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C20H17N3S |
|---|---|
分子量 |
331.4 g/mol |
IUPAC名 |
4-[(3-methylphenyl)methylsulfanyl]-2-phenylpyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C20H17N3S/c1-15-6-5-7-16(12-15)14-24-20-19-13-18(17-8-3-2-4-9-17)22-23(19)11-10-21-20/h2-13H,14H2,1H3 |
InChIキー |
OTAKBNUCENTETE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-[(4-Bromophenyl)methyl]-3-(4-methoxyphenyl)-5,7-dimethyl-5,7,9-trihydro-1,2, 4-triazolo[3,4-i]purine-6,8-dione](/img/structure/B11269090.png)

![2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11269119.png)

![N-(2-chlorophenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B11269128.png)
![2-({2-[Benzyl(methyl)amino]-[1,3]thiazolo[4,5-D]pyrimidin-7-YL}sulfanyl)-N-(3-chlorophenyl)acetamide](/img/structure/B11269132.png)
![N-(2,4-difluorophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B11269135.png)
![N-[4-(dimethylamino)benzyl]-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B11269136.png)
![N-(4-Bromo-3-methylphenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide](/img/structure/B11269142.png)
![N-benzyl-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B11269147.png)
![N-(2,3-Dimethylphenyl)-2-{[9-(4-methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide](/img/structure/B11269148.png)
![3-chloro-N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11269150.png)
![N-(2,5-dimethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B11269155.png)
![N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide](/img/structure/B11269157.png)
